molecular formula C₂₁H₁₉D₈NaO₈S B1158714 Prednisolone-d8 21-Sulfate Sodium Salt

Prednisolone-d8 21-Sulfate Sodium Salt

Cat. No.: B1158714
M. Wt: 470.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prednisolone-d8 21-Sulfate Sodium Salt is a deuterated, colon-specific prodrug designed for advanced pharmacological and metabolic research. This compound is structurally derived from Prednisolone 21-sulfate sodium, which has been demonstrated to remain stable in the acidic and neutral pH conditions of the upper gastrointestinal tract, thereby preventing absorption before reaching the colon . Upon arrival in the large intestine, the sulfate moiety is cleaved by microbial sulfatase enzymes present in the colonic flora, leading to the targeted release of the active deuterated corticosteroid, Prednisolone-d8 . This mechanism enables site-specific delivery, making it a highly valuable tool for studying localized treatments for inflammatory bowel diseases (IBD), such as ulcerative colitis and Crohn's disease, while potentially minimizing systemic exposure . The primary research value of this deuterated analog lies in its application as an internal standard in quantitative bioanalysis, particularly via liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (d8) provides a mass shift that allows for clear distinction from its non-deuterated counterpart and endogenous metabolites, facilitating precise and accurate measurement of drug concentrations in complex biological matrices . Researchers can leverage this compound to investigate the pharmacokinetic profile, metabolic pathways, and colonic activation kinetics of colon-targeted steroid prodrugs with high specificity. Its use is critical for advancing the development of targeted therapeutic systems and for gaining a deeper understanding of prodrug metabolism in the gut.

Properties

Molecular Formula

C₂₁H₁₉D₈NaO₈S

Molecular Weight

470.54

Synonyms

(11β)-11,17-Dihydroxy-21-(sulfooxy)-pregna-1,4-diene-3,20-dione-d8 Sodium Salt;  11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione-d8 21-(Hydrogen Sulfate) Monosodium Salt; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Prednisolone D8 21 Sulfate Sodium Salt

Chemical Synthesis Pathways for Prednisolone (B192156) Derivatives and Analogs

The foundational structure, prednisolone, is a synthetic glucocorticoid derived from cortisol. Industrial synthesis of prednisolone and its analogs often begins with readily available steroid precursors like hydrocortisone. A key transformation is the introduction of a double bond at the C1-C2 position of the A-ring of the steroid nucleus. This is frequently achieved through a microbiological dehydrogenation process. For instance, microorganisms such as Corynebacterium simplex are known to selectively dehydrogenate cortisol at the 1 and 2 positions to yield prednisolone. nih.gov

Alternative chemical synthesis routes for prednisolone derivatives have also been developed. These can start from different steroid intermediates, such as prednisone (B1679067) acetate, and involve a series of reactions including keto-protection, reduction, esterification, deprotection, and hydrolysis to arrive at the prednisolone structure. google.com The synthesis can also be approached from intermediates like 9α-hydroxy androstenedione, proceeding through various transformations to build the characteristic pregnane (B1235032) side chain and introduce the necessary functional groups. vjs.ac.vn These synthetic pathways allow for the creation of a variety of prednisolone analogs by modifying different positions on the steroid scaffold.

Deuteration Techniques and Isotopic Incorporation at Specific Positions (d8) in Steroid Scaffolds

The introduction of deuterium (B1214612) into the prednisolone molecule to create Prednisolone-d8 (B15144972) is a critical step for its use as an internal standard. The "d8" designation indicates that eight hydrogen atoms have been replaced by deuterium. While the exact positions can vary depending on the synthetic route, they are strategically placed at non-exchangeable sites to ensure the stability of the label during analysis. Common methods for deuteration of steroid scaffolds include the direct use of deuterium-containing precursors and hydrogen/deuterium exchange reactions. invivochem.com

Direct Use of Deuterium-Containing Precursors

This strategy involves incorporating deuterium into the molecule during the synthesis of the steroid backbone itself. This can be achieved by using deuterated reagents at specific steps. For example, reductions of keto groups can be performed using deuterium donors like sodium borodeuteride (NaBD₄) to introduce deuterium at specific hydroxyl-bearing carbons. nih.gov While effective for incorporating deuterium at specific sites, building a complex molecule like Prednisolone-d8 entirely from deuterated starting materials can be a lengthy and complex process.

Hydrogen/Deuterium Exchange Reactions

A more common and efficient method for introducing multiple deuterium atoms is through hydrogen/deuterium (H/D) exchange reactions. wikipedia.org This process involves exposing the steroid to a deuterium source, typically deuterated water (D₂O) or a deuterated solvent like methanol-d4 (B120146) (CD₃OD), often in the presence of an acid or base catalyst. wikipedia.org The protons on carbons adjacent to carbonyl groups (α-protons) are particularly susceptible to enolization and subsequent exchange. In the prednisolone structure, this allows for the deuteration at positions such as C2, C4, C6, and potentially others. The conditions of the exchange reaction (temperature, catalyst, reaction time) can be controlled to achieve the desired level of deuteration. nih.govnih.gov For Prednisolone-d8, a combination of exchange reactions targeting enolizable protons and possibly deuterated reducing agents for other specific sites would be employed to achieve the octadeuterated final product.

Deuteration Method Description Typical Reagents Advantages Disadvantages
Direct Use of Precursors Incorporation of deuterium during the construction of the molecular skeleton.Sodium borodeuteride (NaBD₄), Deuterated solventsHigh specificity of label placement.Can be synthetically complex and expensive.
H/D Exchange Replacement of protons with deuterons on the pre-formed molecule.Deuterated water (D₂O), Deuterated acids/basesAllows for multiple deuterium incorporations in one step.May lack specificity; potential for back-exchange.

Synthesis and Derivatization to the 21-Sulfate Sodium Salt Form

The final chemical modification is the sulfation of the primary hydroxyl group at the C21 position. This transformation is crucial for mimicking the structure of endogenous steroid sulfates. The selective sulfation of the C21-hydroxyl group in the presence of other hydroxyl groups (at C11 and C17) is a key challenge. The primary C21-hydroxyl is more reactive than the secondary C11-hydroxyl and the tertiary C17-hydroxyl, which facilitates selective reaction. nih.gov

A widely used and effective method for this transformation is the use of a sulfur trioxide-amine complex, such as the sulfur trioxide-pyridine complex (SO₃·py) or trimethylamine-sulfur trioxide. tandfonline.comnih.govresearchgate.net The reaction is typically carried out in an aprotic solvent like pyridine (B92270) or dimethylformamide (DMF). The prednisolone-d8 is reacted with the SO₃·py complex, which selectively forms the 21-sulfate ester. The reaction is then quenched, and the resulting steroid sulfate (B86663) is converted to its sodium salt, often by treatment with a sodium-containing base like sodium hydroxide (B78521) or sodium bicarbonate. tandfonline.comgoogleapis.com This yields the final product, Prednisolone-d8 21-Sulfate Sodium Salt. nih.govresearchgate.net

Advanced Purification and Isolation Procedures for Research-Grade Purity

Achieving research-grade purity for an isotopically labeled standard is paramount. This requires the removal of chemical impurities (starting materials, byproducts) and isotopic variants (molecules with fewer than eight deuterium atoms). A multi-step purification protocol is typically employed. symc.edu.cnresearchgate.netrsc.org

Initial purification may involve crystallization to remove bulk impurities. britannica.com However, the primary tool for achieving high purity is chromatography. britannica.com High-performance liquid chromatography (HPLC) is particularly effective. acs.org Reversed-phase HPLC, using columns with stationary phases like C18, is commonly used to separate the polar sulfated steroid from less polar impurities.

The separation of deuterated compounds from their non-deuterated or partially deuterated counterparts can be challenging due to the subtle differences in their physicochemical properties. nih.gov This "chromatographic deuterium effect" can sometimes be exploited for purification. acs.orgresearchgate.net Specialized chromatographic techniques and conditions, such as using different stationary phases or mobile phase modifiers, may be necessary to achieve the desired isotopic purity. cchmc.org The final product's purity and isotopic enrichment are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Purification Technique Purpose Typical Implementation
Crystallization Removal of bulk chemical impurities.Recrystallization from a suitable solvent system.
HPLC Separation of the target compound from closely related impurities.Reversed-phase chromatography (e.g., C18 column) with a suitable mobile phase.
Specialized Chromatography Resolution of isotopic variants.Use of different stationary phases or optimization of mobile phase to exploit the chromatographic deuterium effect.

Advanced Analytical Characterization for Research Purity, Identity, and Quantification

Mass Spectrometry (MS) Applications for Isotopic Verification, Structural Elucidation, and Purity Assessment

Mass spectrometry is an indispensable tool for the analysis of steroid conjugates, offering high sensitivity and structural information from minimal sample amounts. nih.govnih.gov For isotopically labeled standards like Prednisolone-d8 (B15144972) 21-Sulfate Sodium Salt, MS techniques are crucial for confirming mass, verifying the sites and extent of deuteration, and assessing purity.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. nih.gov For Prednisolone-d8 21-Sulfate Sodium Salt, HRMS is the primary technique to confirm its elemental composition (C₂₁H₁₉D₈NaO₈S) and thus verify its identity and isotopic enrichment. scbt.compharmaffiliates.com

The analysis would involve dissolving the compound and analyzing it via an ESI (Electrospray Ionization) source coupled to an HRMS instrument, such as an Orbitrap or TOF (Time-of-Flight) analyzer. nih.gov The expected accurate mass of the molecular ion is compared against the measured mass. A low mass error, typically below 5 parts per million (ppm), provides high confidence in the assigned elemental formula, confirming that the compound contains the eight deuterium (B1214612) atoms as specified.

Table 1: Predicted High-Resolution Mass Spectrometry Data

Ion Species Molecular Formula Calculated m/z
[M+Na]⁺ C₂₁H₁₉D₈Na₂O₈S⁺ 493.1600
[M-H]⁻ C₂₁H₁₈D₈O₈S⁻ 447.1691

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomer Differentiation

Tandem Mass Spectrometry (MS/MS) involves the isolation of a precursor ion (the molecular ion in this case) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that serves as a structural fingerprint of the molecule. nih.govnih.gov This is particularly useful for confirming the structure of steroid conjugates. nih.gov

When analyzing this compound in negative ion mode, the precursor ion [M-Na]⁻ at m/z 448.2 would be selected. Key fragmentations characteristic of steroid sulfates include the loss of SO₃ to produce an ion at m/z 368.2 and the detection of the sulfate (B86663) fragment ion itself, HSO₄⁻, at m/z 97. nih.gov The presence of a ketone group at the C-20 position in the prednisolone (B192156) structure can also lead to a characteristic cleavage of the C20-C21 bond, resulting in the loss of a neutral CH₂SO₄ molecule (110 Da). nih.gov The masses of the steroid backbone fragments will be shifted by +8 amu compared to the non-deuterated compound, confirming the location of the deuterium labels on the stable steroid core.

Table 2: Predicted MS/MS Fragmentation for [C₂₁H₁₉D₈O₈S]⁻

Precursor Ion (m/z) Fragmentation Product Ion (m/z) Description
448.2 [M-Na-SO₃]⁻ 368.2 Loss of sulfur trioxide
448.2 [M-Na-H₂SO₄]⁻ 350.2 Loss of sulfuric acid
448.2 [HSO₄]⁻ 97.0 Bisulfate ion

Precursor Ion Monitoring for Steroid Sulfate Conjugates

Precursor ion monitoring is a targeted MS/MS scanning mode used to selectively detect a class of compounds that produce a common fragment ion. For steroid sulfates, the characteristic and abundant fragment ion HSO₄⁻ (m/z 97) or the SO₃⁻ radical anion (m/z 80) generated in negative ion mode CID serves as an ideal marker. nih.gov

In a precursor ion scan for m/z 97, the mass spectrometer is set to detect only those parent ions that fragment to produce the m/z 97 ion. When analyzing a complex biological matrix, this technique would selectively identify all sulfated steroids, including Prednisolone-d8 21-Sulfate. This method provides excellent specificity and is highly effective for screening and quantifying steroid sulfate conjugates, ensuring that the detected signal corresponds specifically to the sulfated standard. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

While MS provides information on mass and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers definitive structural elucidation by mapping the carbon-hydrogen framework of a molecule. wikipedia.org For an isotopically labeled compound, NMR is essential for confirming the precise location of the deuterium atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR of Deuterated Analogues

The ¹H NMR spectrum of this compound would be directly compared to the spectrum of its non-deuterated counterpart. nih.gov The most significant difference would be the absence of proton signals at the positions where deuterium atoms have been substituted. This provides unambiguous proof of the locations of isotopic labeling.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Definitive Assignment

Two-dimensional (2D) NMR experiments are used to establish connectivity within the molecule. wikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgyoutube.com A ¹H-¹H COSY spectrum of Prednisolone-d8 21-Sulfate would help in assigning the remaining proton signals by establishing their connectivity. The absence of expected correlations to the deuterated positions further validates the labeling sites.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. wikipedia.orgyoutube.comuni-heidelberg.de An HSQC spectrum would show a correlation peak for each C-H bond. For Prednisolone-d8 21-Sulfate, the carbon atoms bonded to deuterium would not show a correlation peak in the HSQC spectrum, providing definitive evidence of the deuteration sites. This technique is crucial for confirming the structural assignment of the entire molecule by linking the proton and carbon frameworks. wikipedia.org

Chromatographic Purity Assessment and Separation Techniques

The purity, identity, and quantification of "this compound" are established using advanced analytical techniques. Chromatographic methods are central to this process, providing the means to separate the compound from impurities, related substances, and matrix components. The choice of technique is dictated by the physicochemical properties of the analyte, particularly its polarity and volatility.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like prednisolone and its derivatives. For "this compound," a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity.

An improved, stability-indicating RP-HPLC method has been developed for prednisolone and its related substances, which is applicable for routine quality control analysis. nih.gov A significant challenge in the chromatography of prednisolone is the separation from its structurally similar impurity, hydrocortisone, which differs only by a double bond. nih.gov Successful separation has been achieved using various column and mobile phase combinations. For instance, a baseline separation of prednisolone from its impurities was accomplished on a C18 column using a gradient mobile phase system. nih.gov The UV detector is commonly set at a wavelength where the analyte exhibits maximum absorbance, typically around 246-254 nm for prednisolone, corresponding to its conjugated diene-ketone structure. nih.govijnrd.org

The following table summarizes typical conditions used in the HPLC analysis of prednisolone, which can be adapted for its deuterated sulfate salt.

Table 1: Exemplary HPLC Methods for Prednisolone Analysis

Parameter Method 1 researchgate.net Method 2 nih.gov Method 3 nih.gov
Column Information not available Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) Information not available
Mobile Phase Methanol (B129727):Water (60:40 v/v) Gradient: A) Acetonitrile (B52724)/Tetrahydrofuran/Water (15:10:75 v/v/v) B) Acetonitrile/Water (80:20 v/v) Acetonitrile and phosphate (B84403) buffer
Flow Rate 1 mL/min Information not available 1.0 mL/min
Column Temperature 45°C Information not available 30°C
Detection (UV) Information not available 254 nm 245 nm

| Retention Time | ~7.77 min | ~12.97 min | ~5.82 min |

Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically <2 µm). This results in markedly higher resolution, greater sensitivity, and significantly faster analysis times. These features are particularly advantageous for resolving complex mixtures, such as separating an active pharmaceutical ingredient from its closely related impurities and metabolites.

In the context of steroid analysis, UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is a powerful tool for detecting and characterizing metabolites. For instance, a UHPLC gradient was optimized to separate various prednisolone metabolites, including those with the same molecular mass as endogenous steroids like cortisol and cortisone (B1669442). upf.edu The enhanced resolution of UHPLC is critical for ensuring baseline separation of the deuterated internal standard, "this compound," from the non-labeled prednisolone and other endogenous or exogenous compounds in biological samples.

Gas Chromatography (GC) Considerations for Steroid Analysis

Gas Chromatography (GC) is a high-resolution separation technique, but its application to steroid analysis is constrained by the low volatility and thermal instability of these molecules. Direct analysis of sulfated steroids like "this compound" is generally not feasible without chemical modification.

Two primary strategies are employed for GC analysis of such steroids:

Analysis following Deconjugation and Derivatization: The traditional approach involves a two-step sample preparation. First, the sulfate group is cleaved, either chemically (solvolysis) or enzymatically. nih.gov Second, the resulting free steroid, which still has polar hydroxyl groups, must be derivatized to increase its volatility and thermal stability. nih.govmdpi.com Common derivatization procedures include forming trimethylsilyl (B98337) (TMS) or methyloxime-trimethylsilyl (MO-TMS) ethers. nih.gov While effective, these multi-step preparations can be time-consuming. mdpi.com

Direct Analysis of Non-Hydrolyzed Sulfated Steroids: A more recent approach involves the direct injection of the non-hydrolyzed sulfated steroid into the GC-MS system. nih.govsci-hub.se In this method, the high temperature of the GC injection port (e.g., 280°C) causes in-situ cleavage of the sulfate group, leading to the formation of degradation products (typically two isomers) that are amenable to GC analysis. nih.govsci-hub.se This technique offers a higher structural elucidating power than LC-MS and simplifies screening methods. nih.gov When coupled with mass spectrometry (GC-MS), the resulting fragments can be analyzed. For many sulfated steroids, the dominant ion observed under chemical ionization (CI) corresponds to the protonated molecule after the loss of sulfuric acid ([MH - H₂SO₄]⁺). nih.govsci-hub.se This serves as an ideal precursor ion for tandem mass spectrometry (MS/MS) analysis.

GC-MS has been successfully used for the simultaneous analysis of prednisolone, prednisone (B1679067), cortisol, and cortisone in plasma, employing stable isotope-labeled internal standards. nih.gov

Complementary Spectroscopic Methods (e.g., IR, UV-Vis) for Functional Group Analysis

Spectroscopic methods provide orthogonal information to chromatography, confirming the identity and structural features of the molecule by probing its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic wavenumber, producing a unique spectral fingerprint. For prednisolone, the IR spectrum clearly shows absorption bands corresponding to its key structural features. chemicalbook.comnihs.go.jp

The analysis of "this compound" would show these characteristic steroid bands, with additional specific absorptions:

Sulfate Group: The presence of the 21-sulfate group would introduce strong absorption bands corresponding to the S=O and S-O stretching vibrations.

Deuterium Labeling: The C-D (carbon-deuterium) bonds will exhibit stretching vibrations at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to the usual C-H bonds (approx. 2850-3000 cm⁻¹), providing clear evidence of isotopic labeling.

Official monographs specify that the IR spectrum of a sample should be compared with that of a reference standard, and both spectra should exhibit similar intensities of absorption at the same wavenumbers to confirm identity. nihs.go.jp

Table 3: Characteristic Infrared Absorption Bands for Prednisolone

Functional Group Wavenumber Range (cm⁻¹) Description
O-H 3200 - 3500 Stretching vibration of hydroxyl groups (at C-11, C-17, C-21)
C=O 1690 - 1730 Stretching vibration of ketone groups (at C-3, C-20)

| C=C | 1600 - 1670 | Stretching vibration of conjugated double bonds in the A-ring |

Quantitative Method Development and Validation in Preclinical and in Vitro Biological Matrices

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Quantification in Cell Culture Media, Animal Tissues, and Biofluids

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in various biological samples due to its high sensitivity and selectivity. researchgate.net The development of an LC-MS/MS method for the analysis of prednisolone (B192156) metabolites, such as Prednisolone 21-Sulfate, in matrices like cell culture media, animal tissues (e.g., liver, kidney), and biofluids (e.g., plasma, urine, serum) requires a multi-faceted optimization process. amazonaws.comnih.gov

The initial phase of method development involves the selection of appropriate chromatographic conditions to achieve optimal separation of the analyte from endogenous matrix components. This typically involves screening different reversed-phase columns (e.g., C18, Phenyl-Hexyl) and mobile phase compositions (e.g., acetonitrile (B52724) or methanol (B129727) with water, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization). amazonaws.comnih.gov Gradient elution is commonly employed to effectively resolve analytes with varying polarities and to minimize run times, thus enhancing throughput. amazonaws.com

The mass spectrometric parameters are then fine-tuned to ensure sensitive and specific detection. For a compound like Prednisolone 21-Sulfate, electrospray ionization (ESI) is a common choice, which can be operated in either positive or negative ion mode. The selection depends on which mode provides a more stable and intense signal for the parent ion. Subsequently, multiple reaction monitoring (MRM) is utilized, where the precursor ion is isolated and fragmented, and a specific product ion is monitored for quantification, providing an additional layer of selectivity. nih.gov

Sample preparation is a critical step to remove interferences and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are evaluated to determine the most efficient method for recovering the analyte from the complex biological matrix. texilajournal.combiorxiv.org

Role of Prednisolone-d8 (B15144972) 21-Sulfate Sodium Salt as a Stable Isotope-Labeled Internal Standard (SIL-IS) in Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard (SIL-IS) is the cornerstone of accurate and precise quantification in isotope dilution mass spectrometry (IDMS). dshs-koeln.de Prednisolone-d8 21-Sulfate Sodium Salt is chemically identical to its non-labeled counterpart, Prednisolone 21-Sulfate, but has a higher molecular weight due to the incorporation of eight deuterium (B1214612) atoms. pharmaffiliates.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation, chromatography, and ionization. clearsynth.com

Compensation for Matrix Effects and Ion Suppression

Biological matrices are complex and contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as matrix effect. nih.gov This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification. Because the SIL-IS, such as this compound, co-elutes with the analyte and has the same chemical properties, it is affected by matrix effects in the same way as the non-labeled analyte. texilajournal.com By calculating the ratio of the analyte's response to the IS's response, any signal fluctuation caused by matrix effects is effectively normalized, leading to more accurate and reliable results. dshs-koeln.de

Minimization of Detector Fluctuations and Improved Selectivity

In addition to compensating for matrix effects, a SIL-IS also corrects for variations in instrument performance, such as fluctuations in the mass spectrometer's detector response. clearsynth.com The use of an internal standard that is a stable isotope analog of the analyte also enhances the selectivity of the assay. The specificity is improved because the detection is based on the unique mass transition of the analyte relative to its co-eluting, mass-shifted internal standard. texilajournal.com

Method Validation Parameters for Research Assays

Once an LC-MS/MS method is developed, it must be validated to ensure its reliability for its intended purpose. The validation process assesses several key parameters as outlined by regulatory guidelines. amazonaws.com

Specificity and Selectivity

Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components, including metabolites, impurities, and matrix components. Selectivity is the ability to differentiate the analyte and the internal standard from endogenous interferences in the blank matrix. amazonaws.com To assess selectivity, at least six different sources of blank matrix are processed and analyzed to ensure that no significant interfering peaks are present at the retention times of the analyte and the internal standard.

Parameter Acceptance Criteria Typical Finding for Steroid Assays
Selectivity Response in blank matrix should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.No significant interferences observed at the retention times of Prednisolone 21-Sulfate and this compound.
Specificity No significant impact on analyte quantification from structurally similar compounds or expected co-administered drugs.Method demonstrates the ability to distinguish the analyte from other common steroids.

Linearity and Calibration Range

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is generated by plotting the response ratio (analyte peak area / IS peak area) against the known concentration of the analyte in a series of calibration standards. The range of the curve is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). nih.gov

For steroid analysis, a linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used to ensure accuracy across the entire concentration range, especially at the lower end. nih.gov

Parameter Acceptance Criteria Typical Performance Data
Calibration Curve Correlation coefficient (r²) ≥ 0.99r² > 0.995
Linearity Back-calculated concentrations of calibration standards should be within ±15% of the nominal value (±20% at the LLOQ).Deviations are typically within ±10% across the range.
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable precision (CV ≤ 20%) and accuracy (within 20% of nominal).1.0 ng/mL amazonaws.com
ULOQ The highest concentration on the calibration curve that can be quantified with acceptable precision (CV ≤ 15%) and accuracy (within 15% of nominal).500 ng/mL amazonaws.com

Accuracy and Precision (Intra- and Inter-Assay)

Accuracy and precision are critical parameters in the validation of any quantitative bioanalytical method. Accuracy refers to the closeness of the measured concentration to the true concentration, while precision measures the reproducibility of the results over multiple analyses, both within the same day (intra-assay) and on different days (inter-assay).

The use of this compound as an internal standard is instrumental in achieving high levels of accuracy and precision in the quantification of non-labeled corticosteroids. The ratio of the peak area of the target analyte to the peak area of the internal standard is used to construct the calibration curve and to determine the concentration of the analyte in unknown samples. This ratiometric approach corrects for procedural variations. For instance, if a portion of the sample is lost during an extraction step, the amount of both the analyte and the internal standard will be reduced proportionally, leaving their ratio unchanged.

While accuracy and precision data are generated for the target analyte during method validation, they are not determined for the internal standard itself. The consistent response of the internal standard across the analytical run is monitored as a system suitability test, ensuring the stability of the analytical system.

Table 1: Representative Intra- and Inter-Assay Precision and Accuracy Data for an Analyte Quantified Using a Deuterated Internal Standard

Analyte Concentration (ng/mL)Intra-Assay Precision (%CV)Intra-Assay Accuracy (%Bias)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
Low QC≤ 15%± 15%≤ 15%± 15%
Medium QC≤ 15%± 15%≤ 15%± 15%
High QC≤ 15%± 15%≤ 15%± 15%

Note: This table illustrates typical acceptance criteria for a validated bioanalytical method for a target analyte, achieved through the use of an appropriate internal standard like this compound. QC refers to Quality Control samples.

Lower Limits of Quantification (LLOQ) and Detection (LOD)

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision.

Similar to accuracy and precision, the LLOQ and LOD are parameters that are established for the target analyte, not for the internal standard. The concentration of the internal standard, such as this compound, is kept constant across all samples and is set at a level that provides a stable and reproducible signal, well above its own detection limit, to ensure reliable quantification of the target analyte, even at its LLOQ. The ability to achieve a low LLOQ for the target analyte is often enhanced by the stable and clean signal provided by the mass spectrometer for both the analyte and the internal standard. synnovis.co.uk

Table 2: Typical LLOQ and LOD Values for a Corticosteroid Analyte

ParameterDescriptionRepresentative Value
LLOQLowest concentration with acceptable precision and accuracy.0.1 - 1.0 ng/mL
LODLowest detectable concentration.0.03 - 0.3 ng/mL

Note: These are example values for a target analyte and are influenced by the sensitivity of the LC-MS/MS system and the efficiency of the sample preparation, which are in turn supported by the use of a deuterated internal standard.

Extraction Recovery and Sample Preparation Optimization in Complex Matrices

Biological matrices such as plasma, urine, and tissue homogenates are complex mixtures that can interfere with the analysis of a target analyte. Therefore, an efficient sample preparation procedure is required to extract the analyte and remove interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

The internal standard, this compound, is added to the biological sample at the very beginning of the sample preparation process. upf.edu Its purpose is to track the analyte of interest throughout the extraction procedure. The extraction recovery of the analyte is determined by comparing the response of the analyte in a pre-extracted sample (spiked before extraction) to the response of the analyte in a post-extracted sample (spiked after extraction).

Because the deuterated internal standard has nearly identical physicochemical properties to the non-labeled analyte, it is assumed that their extraction recoveries will be very similar. dshs-koeln.de By using the analyte-to-internal standard response ratio, any inconsistencies in extraction recovery from sample to sample can be normalized, leading to more accurate and reliable results.

A common sample preparation procedure involving a deuterated internal standard for a corticosteroid analysis from urine may involve the following steps: upf.edu

Addition of an internal standard solution (e.g., containing Prednisolone-d8) to the urine sample.

Enzymatic hydrolysis to release conjugated forms of the corticosteroids.

Adjustment of pH.

Liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). upf.edu

Evaporation of the organic solvent.

Reconstitution of the residue in a solvent compatible with the LC-MS/MS system. upf.edu

Optimization of Chromatographic and Mass Spectrometric Conditions

The successful analysis of corticosteroids using a deuterated internal standard like this compound relies heavily on the optimization of both the chromatographic separation and the mass spectrometric detection.

Chromatographic Separation: The goal of chromatography is to separate the analyte and internal standard from other endogenous components in the sample matrix to minimize interference and ion suppression. Reversed-phase liquid chromatography is commonly employed for corticosteroid analysis.

Key parameters that are optimized include:

Analytical Column: C18 columns are frequently used, offering good retention and separation of corticosteroids. upf.edu

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typical. upf.edu The gradient is optimized to achieve good peak shape and resolution within a reasonable run time.

Flow Rate and Column Temperature: These are adjusted to ensure efficient separation and reproducible retention times. upf.edu

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection of the analyte and internal standard. The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process creates a highly specific "transition" for each compound.

Key parameters for optimization include:

Ionization Source: Electrospray ionization (ESI) is commonly used, and can be operated in either positive or negative ion mode depending on the compound's structure. upf.edu

Precursor and Product Ions: The m/z (mass-to-charge ratio) values for the precursor and product ions for both the analyte and the internal standard are determined by infusing a standard solution of each into the mass spectrometer.

Collision Energy (CE) and Cone Voltage (CV): These voltages are optimized to maximize the signal intensity of the product ions for each specific transition. upf.edu

Table 3: Example LC-MS/MS Conditions for Analysis Involving a Deuterated Prednisolone Standard

ParameterCondition
Liquid Chromatography
LC SystemWaters Acquity UPLC or similar
ColumnAcquity BEH C18 (100 x 2.1 mm, 1.7 µm) upf.edu
Mobile Phase AWater with 0.01% formic acid and 1mM ammonium formate upf.edu
Mobile Phase BAcetonitrile with 0.01% formic acid upf.edu
Gradient ElutionA time-programmed gradient from a low to a high percentage of Mobile Phase B upf.edu
Flow Rate400 µL/min upf.edu
Column Temperature45°C upf.edu
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., AB Sciex Q-Trap 5500 or Thermo Scientific TSQ Vantage) dshs-koeln.desynnovis.co.uk
Ionization ModeElectrospray Ionization (ESI), Positive and/or Negative upf.edu
Acquisition ModeMultiple Reaction Monitoring (MRM)
Cone Voltage (CV)Optimized for each analyte (e.g., 10-15 V) upf.edu
Collision Energy (CE)Optimized for each transition (e.g., 10-30 eV) upf.edu

Biochemical and Metabolic Research Applications Limited to in Vitro & Preclinical Animal Models

Use as a Stable Isotope Tracer in Metabolic Pathway Elucidation Studies

The core utility of Prednisolone-d8 (B15144972) 21-Sulfate Sodium Salt in metabolic research lies in its nature as a stable isotope-labeled internal standard. In the field of metabolomics, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is critical to differentiate between the compound being studied and other molecules present in a biological sample. Deuterium (B1214612) (a stable, non-radioactive isotope of hydrogen) makes the molecule heavier than its natural counterpart without significantly altering its chemical behavior.

When researchers study the metabolism of prednisolone (B192156), they can introduce the unlabeled drug into a system (such as an animal model or a cell culture) and use Prednisolone-d8 21-Sulfate Sodium Salt as an internal standard during analysis. dshs-koeln.de This process, known as stable isotope dilution analysis, is the gold standard for quantification. The deuterated standard is added in a known amount to biological samples (e.g., urine or plasma) before processing. upf.edu Because the deuterated standard behaves almost identically to the non-deuterated metabolite (prednisolone sulfate) during extraction and ionization, any sample loss or variation in instrument response affects both compounds equally. dshs-koeln.de This allows for highly accurate and precise quantification of the metabolites formed from the administered unlabeled prednisolone.

Studies have successfully used deuterated prednisolone standards to identify and quantify a wide array of metabolites in biological fluids, including hydroxylated and reduced forms, providing a more complete picture of its metabolic fate. nih.govnih.govclinpgx.org This approach helps researchers map the intricate network of enzymatic reactions that prednisolone undergoes, such as oxidation, reduction, and conjugation. researchgate.net

Investigation of Steroid Sulfation Mechanisms and Enzyme Kinetics (in vitro studies with Sulfotransferases (SULTs))

Steroid sulfation is a crucial Phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govnih.gov This process involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the steroid. nih.gov Sulfation generally increases the water solubility of steroids, facilitating their excretion and often inactivating them. nih.gov

In vitro studies are essential for characterizing the kinetics of these enzymes. Researchers use purified recombinant SULT enzymes or tissue preparations rich in these enzymes (like liver cytosol) to study how efficiently they sulfate (B86663) substrates like prednisolone. nih.gov In these assays, this compound serves as a critical analytical standard. By incubating prednisolone with SULTs and PAPS, scientists can measure the rate of formation of prednisolone sulfate. Using the deuterated sulfated standard for calibration in LC-MS/MS analysis ensures the accurate determination of key kinetic parameters, such as:

Michaelis Constant (Kₘ): The substrate concentration at which the reaction rate is half of its maximum, indicating the enzyme's affinity for the substrate.

Maximum Velocity (Vₘₐₓ): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies have shown that SULT enzymes can exhibit complex kinetics, including substrate inhibition at high concentrations. nih.gov Different SULT isoforms (e.g., SULT1A1, SULT1E1, SULT2A1) have broad and often overlapping specificities for various steroids, and in vitro kinetic studies help determine which isoforms are primarily responsible for prednisolone sulfation. nih.govresearchgate.net

Assessment of Corticosteroid Conjugation in Cellular Models and Tissue Homogenates

To understand metabolism in a more biologically relevant context than purified enzymes, researchers use cellular models (e.g., cultured liver cells like HepG2) and tissue homogenates (e.g., from rat liver). researchgate.netdntb.gov.ua These systems contain the full complement of enzymes, cofactors, and cellular structures involved in metabolic processes, including steroid conjugation.

In a typical experiment, prednisolone is added to the cell culture medium or incubated with a tissue homogenate. Over time, the cells or homogenates take up the prednisolone and metabolize it, including through sulfation, to form prednisolone sulfate. To accurately measure the amount of prednisolone sulfate produced, this compound is used as an internal standard in the subsequent LC-MS/MS analysis. This allows for the precise quantification of conjugation activity within these complex biological matrices. Such studies can reveal the capacity of a specific tissue to sulfate corticosteroids and how this capacity might be altered by various factors. For instance, research using rat cecal contents has demonstrated that sulfated prodrugs like prednisolone sulfate can be hydrolyzed back to the active drug by microbial sulfatases, indicating that conjugation is a reversible process depending on the tissue environment. nih.govnih.gov

Pharmacokinetic Studies of Parent Prednisolone and its Metabolites in Animal Models (e.g., ADME in rodents) Utilizing Deuterated Standards

Pharmacokinetic studies investigate the journey of a drug and its metabolites through a living organism, a process summarized by the acronym ADME: Absorption, Distribution, Metabolism, and Excretion. The pharmacokinetics of prednisolone are known to be particularly complex, exhibiting dose-dependent and nonlinear behavior due to factors like saturable plasma protein binding and interconversion with its prodrug, prednisone (B1679067). nih.govnih.govresearchgate.net

In preclinical ADME studies, often conducted in rodents, an animal is administered prednisolone, and biological fluids (blood, urine) and tissues are collected over time. nih.gov The concentrations of prednisolone, prednisone, and their various metabolites are then measured to determine absorption rates, tissue distribution, metabolic pathways, and elimination rates.

Given the complexity of these biological samples and the low concentrations of many metabolites, accurate quantification is a significant challenge. Stable isotope-labeled internal standards are indispensable for this purpose. dshs-koeln.de Prednisolone-d8 and its sulfated metabolite, this compound, are ideal standards for LC-MS/MS-based bioanalysis. They are added to the samples and track the analytes of interest (unlabeled prednisolone and its sulfated metabolite) through the entire analytical process, correcting for matrix-induced signal suppression or enhancement and variability in extraction recovery. dshs-koeln.de This ensures the generation of reliable pharmacokinetic data, which is fundamental for understanding a drug's behavior in the body.

Research ApplicationModel/SystemRole of this compoundKey Findings
Metabolic Pathway Studies Animal models (rats, cattle), Human volunteersInternal standard for LC-MS/MSIdentification of numerous metabolites, including hydroxylated and reduced forms, enabling a detailed map of prednisolone biotransformation. nih.govnih.gov
Enzyme Kinetics Purified Sulfotransferase (SULT) enzymesAnalytical standard for product quantificationDetermination of kinetic parameters (Kₘ, Vₘₐₓ) for prednisolone sulfation, revealing enzyme affinity and capacity. nih.govnih.gov
Conjugation Assessment Cell cultures, Tissue homogenates (rat cecum)Internal standard for metabolite quantificationMeasurement of a tissue's ability to perform conjugation (sulfation); demonstration of reversible hydrolysis by microbial enzymes. nih.govnih.gov
Pharmacokinetics (ADME) Rodent models (rats)Internal standard for bioanalysisAccurate quantification of parent drug and metabolites in plasma and urine, overcoming nonlinearities and matrix effects to define ADME profiles. dshs-koeln.denih.gov

Research into Glucocorticoid Receptor (GR) Interactions of Sulfated Metabolites at the Molecular and Cellular Level (in vitro assays)

Glucocorticoids like prednisolone exert their anti-inflammatory and immunosuppressive effects primarily by binding to the intracellular Glucocorticoid Receptor (GR). nih.gov Upon binding its ligand, the GR, which typically resides in the cytoplasm, translocates to the nucleus. youtube.comnih.gov There, it acts as a transcription factor, binding to specific DNA sequences known as glucocorticoid response elements (GREs) to either increase or decrease the expression of target genes. youtube.com

A key question in steroid metabolism is whether metabolites retain the biological activity of the parent compound. Sulfation is a major pathway for the deactivation and elimination of steroids. nih.govnih.gov The addition of a large, negatively charged sulfate group dramatically increases the molecule's water solubility and is generally thought to prevent it from effectively binding to the lipophilic ligand-binding pocket of steroid receptors like the GR.

Therefore, it is widely hypothesized that prednisolone 21-sulfate has a significantly lower binding affinity for the GR compared to prednisolone itself. This hypothesis can be tested directly using in vitro competitive binding assays. In such an assay, a radiolabeled glucocorticoid is incubated with purified GR, and increasing concentrations of a competitor (like prednisolone 21-sulfate) are added. If the sulfated metabolite can bind to the receptor, it will displace the radiolabeled ligand. The results of such experiments would likely show that a much higher concentration of the sulfated form is required to achieve displacement, confirming its reduced affinity and activity at the receptor level. This reinforces the role of sulfation as a critical step in the metabolic inactivation of glucocorticoids.

Applications As a Reference Standard in Analytical Chemistry and Biochemistry

Quality Control and Calibration in Quantitative Bioanalysis for Research

In quantitative bioanalysis, particularly when using powerful techniques like liquid chromatography-mass spectrometry (LC-MS), achieving accurate and reproducible results is paramount. Stable isotope-labeled internal standards (SIL-IS) are widely considered the gold standard for this purpose. nih.goviaea.org Prednisolone-d8 (B15144972) 21-Sulfate Sodium Salt serves as an ideal internal standard for the quantification of its unlabeled counterpart, Prednisolone (B192156) 21-Sulfate, and related corticosteroid metabolites.

The core principle of using a SIL-IS is that it behaves nearly identically to the target analyte throughout the entire analytical process, including sample extraction, cleanup, chromatography, and ionization in the mass spectrometer. sigmaaldrich.comwur.nl Any loss of analyte during sample preparation or any fluctuation in instrument response will affect the SIL-IS to the same degree. By adding a known concentration of Prednisolone-d8 21-Sulfate Sodium Salt to each sample at the beginning of the workflow, a ratio of the analyte response to the internal standard response is calculated. This ratio is then used to determine the analyte's concentration from a calibration curve, effectively normalizing for variations and improving the precision and accuracy of the measurement. wur.nlchromatographyonline.com

Table 2. Example Calibration Curve Setup for Corticosteroid Analysis
Sample TypeAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)Purpose
Blank050Assess background interference
Calibrator 1150Establish Lower Limit of Quantification (LLOQ)
Calibrator 2550Define the linear range of the assay
Calibrator 32050
Calibrator 45050
Calibrator 510050
Calibrator 620050
QC Low350Monitor assay accuracy and precision
QC Medium7550
QC High15050

Use in Proficiency Testing and Inter-laboratory Comparisons for Analytical Methods

Proficiency testing (PT) and inter-laboratory comparisons are essential for ensuring that different laboratories can produce comparable and accurate results. cms.govwada-ama.org These programs evaluate laboratory performance by sending a set of identical, well-characterized samples to multiple participating labs for analysis. wada-ama.org The use of certified reference materials (CRMs) is a cornerstone of these programs, as they provide a known, true value against which the laboratories' results can be judged. chromatographyonline.comcms.gov

While this compound itself would not typically be the analyte measured in a PT sample, it is the critical tool that participating laboratories would use to accurately quantify the unlabeled prednisolone metabolite present in the PT sample. Organizations like the World Anti-Doping Agency (WADA) and the European Union Reference Laboratory (EURL) run PT schemes for corticosteroids to ensure harmonized analytical capabilities across their accredited labs. wur.nlwur.nlcdc.gov

In such a scenario, the PT provider distributes samples (e.g., spiked urine) containing a specific concentration of unlabeled prednisolone sulfate (B86663). Each participating laboratory would employ its own validated analytical method, which should ideally involve the use of a SIL-IS like this compound. sigmaaldrich.com By using the SIL-IS, each lab can correct for method variability and matrix effects, thereby reporting a more accurate quantification of the target analyte. The ability of a lab to consistently produce results close to the certified value demonstrates its proficiency and the robustness of its analytical method. Therefore, the availability and proper use of high-purity labeled standards are implicit requirements for successful participation in these critical quality assurance schemes. nih.govnist.gov

Development of Reference Methods for Corticosteroid and Metabolite Analysis in Research Settings

The development of robust and reliable analytical methods is a prerequisite for any meaningful research into the metabolism, and physiological or pathological roles of corticosteroids. A reference measurement procedure (RMP) is the most accurate and reliable method available, often serving as the benchmark against which other methods are compared. nist.gov The development of such methods, particularly those based on isotope dilution mass spectrometry (ID-MS), is critically dependent on the availability of high-purity unlabeled and isotopically labeled reference standards. nist.govnih.gov

This compound is an essential component in the development of reference methods for its endogenous, unlabeled counterpart. Researchers developing a new LC-MS/MS method for corticosteroid analysis would use this deuterated standard to optimize every stage of the process. nih.gov This includes:

Sample Extraction: Ensuring high and consistent recovery from complex biological matrices like plasma or urine.

Chromatographic Separation: Confirming the co-elution of the analyte and the internal standard to ensure they experience the same analytical conditions. sigmaaldrich.com

Mass Spectrometric Detection: Fine-tuning instrument parameters (e.g., parent and product ion selection, collision energy) to achieve maximum sensitivity and specificity for both the analyte and the standard.

A study detailing the detection of prednisolone metabolites in human urine provides a practical example, where a deuterated prednisolone standard (PRED-d8) was used as the internal standard to develop and validate the analytical procedure. researchgate.net By incorporating this compound, researchers can establish a highly accurate, precise, and specific method that can be considered a reference for future studies in areas like clinical research or sports anti-doping. isotope.comyoutube.com

Role in Understanding and Mitigating Matrix Effects in Complex Biological Samples

One of the most significant challenges in quantitative bioanalysis using LC-MS is the "matrix effect". nist.goveurekakit.com This phenomenon occurs when co-eluting molecules from the biological sample (e.g., salts, lipids, other metabolites) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. wada-ama.org This effect can be highly variable and unpredictable, causing significant imprecision and inaccuracy in results. nist.gov

The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective strategy to understand and mitigate matrix effects. chromatographyonline.com Because the SIL-IS has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same degree of ion suppression or enhancement. sigmaaldrich.com When the ratio of the analyte to the SIL-IS is calculated, the variability caused by the matrix effect is cancelled out, leading to a reliable quantitative result.

Research has specifically demonstrated the utility of deuterated prednisolone (PL-D8) in compensating for matrix effects during the analysis of prednisolone (PL) in urine. wur.nl One study showed that while urine samples with low specific gravity had negligible matrix effects, samples with high specific gravity showed significant effects that could lead to an overestimation of the analyte. wur.nl However, the use of the PL-D8 internal standard was able to correct for minor matrix effects, demonstrating its crucial role. wur.nl This highlights that even with a SIL-IS, understanding the nature of the matrix is important, but the standard itself is the primary tool for ensuring data integrity in the face of these complex interferences.

Table 3. Research Findings: Matrix Effects on Prednisolone (PL) Quantification with a Deuterated Internal Standard (PL-D8) in Urine wur.nl
Urine Sample TypeObservation on Individual Signals (PL & PL-D8)Observation on Analyte/IS Ratio (PL/PL-D8)Conclusion
Low Specific GravityBoth analyte and IS signals were individually affected by matrix effects.Negligible matrix effects observed on the ratio; the ratio remained constant.The SIL-IS effectively corrected for minor matrix effects.
High Specific GravitySignificantly increased matrix effects on individual signals.Marked matrix effects (peaks and valleys) were observed that were not fully compensated for by the SIL-IS.High concentrations of matrix components can still lead to erroneous results, even with a SIL-IS, underscoring the need for optimized sample cleanup.

Future Directions and Emerging Research Avenues

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics) for Comprehensive Steroid Profiling

The fields of metabolomics and lipidomics, which involve the large-scale study of metabolites and lipids, are revolutionizing our understanding of health and disease by providing a functional snapshot of a biological system. nih.gov In steroid research, this has led to the development of "steroidomics," a targeted approach to comprehensively profile all steroids in a biological sample. nih.govresearchgate.net These profiling studies, often utilizing liquid chromatography-mass spectrometry (LC-MS), generate vast and complex datasets where accuracy is paramount. nih.govnih.gov

The use of stable isotope-labeled internal standards, such as Prednisolone-d8 (B15144972) 21-Sulfate Sodium Salt, is indispensable for achieving the required precision and accuracy in these omics-based approaches. sigmaaldrich.comthieme-connect.de Because of its structural similarity to the endogenous, or "unlabeled," analyte, a deuterated standard behaves nearly identically during sample extraction, purification, and analysis. sigmaaldrich.com This allows it to serve as a robust internal calibrant, correcting for variations in sample preparation and analytical signals caused by matrix effects—the interference from other components in a complex biological sample like blood or urine. nih.govsigmaaldrich.com

Future steroidomics research will increasingly rely on such standards to map the intricate network of steroid metabolism. By including a labeled standard for a specific sulfated metabolite like Prednisolone (B192156) 21-Sulfate, researchers can accurately quantify this conjugate alongside dozens of other free and conjugated steroids. nih.govresearchgate.net This enables a highly detailed view of metabolic pathways, providing crucial insights into endocrine-related disorders, the metabolic fate of therapeutic corticosteroids, and the identification of novel biomarkers. nih.govnih.gov

Development of Novel Analytical Approaches for Enhanced Sensitivity and Throughput in Research

The drive for greater efficiency and sensitivity in the laboratory is a constant catalyst for innovation in analytical chemistry. Researchers are continuously developing novel methods to measure steroids at lower concentrations and in larger batches, which is critical for clinical research and large-scale preclinical studies. sciex.com Recent advancements include the development of high-throughput LC-MS/MS methods and more sophisticated mass spectrometers that offer enhanced specificity and speed. sciex.comnih.gov

Despite these technological advancements, the fundamental need for reliable quantification remains. Isotope dilution mass spectrometry, which uses stable isotope-labeled compounds as internal standards, is still the gold standard for quantitative analysis. sigmaaldrich.com As new techniques emerge, such as those employing novel ionization methods or advanced chromatography, they are validated and standardized using compounds like Prednisolone-d8 21-Sulfate Sodium Salt. nih.gov The use of these standards ensures that whether the analysis is performed on a standard instrument or a cutting-edge, high-throughput system, the results are accurate and reproducible. sigmaaldrich.comsciex.com

Future analytical platforms will likely feature even greater automation and sensitivity. nih.gov The availability of high-purity deuterated standards will be essential for the development and validation of these next-generation assays, ensuring they can be confidently applied to answer complex biological questions. nih.gov

Expansion into Other Preclinical Research Areas Requiring Precise Steroid Quantification and Metabolic Tracing

While traditionally used in pharmacokinetic studies, the application of deuterated standards like this compound is expanding into new and innovative areas of preclinical research. A particularly exciting frontier is the use of stable isotope tracers for metabolic imaging and tracing. nih.govnih.gov In this approach, deuterated compounds are administered to a biological system, and their journey through metabolic pathways is tracked.

Techniques such as stimulated Raman scattering (STRIDE) microscopy can visualize the incorporation of deuterium (B1214612) from labeled precursors (like D-glucose) into newly synthesized macromolecules, including lipids and proteins, directly in tissues. nih.gov This allows for a spatial and temporal understanding of metabolic activity. nih.gov Similarly, a deuterated steroid could be used to trace the specific fate of an administered corticosteroid, showing where it accumulates and into what other forms it is converted within different tissues, such as the brain, liver, or tumors. nih.gov This provides a powerful method for studying drug disposition and mechanism of action at a cellular level.

Furthermore, the dual-labeled nature of this compound (deuterated and sulfated) makes it a unique tool for investigating specific metabolic pathways. For example, it could be used to study the activity of sulfatase enzymes in specific tissues, such as the colon, where local steroid metabolism is relevant to diseases like inflammatory bowel disease. nih.gov As research delves deeper into the complexities of steroid signaling in fields like neuroscience, immunology, and oncology, the ability to precisely quantify and trace these molecules will be critical, opening up new avenues for discovery. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.